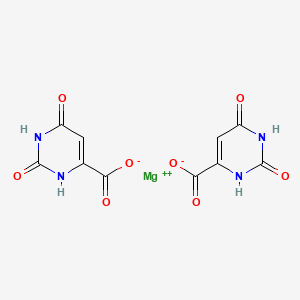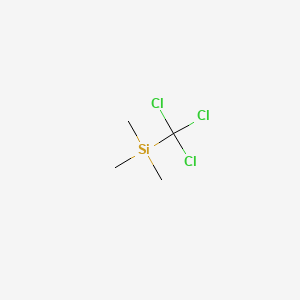
Triméthyl(trichlorométhyl)silane
Vue d'ensemble
Description
Trimethyl(trichloromethyl)silane is an organosilicon compound with the molecular formula C4H9Cl3Si. It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its reactivity and is often utilized as a reagent in various chemical reactions.
Applications De Recherche Scientifique
Trimethyl(trichloromethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trichloromethylcarbinols.
Biology and Medicine: The compound is used in the synthesis of various biologically active molecules.
Industry: It is employed in the production of silicone-based materials and other industrial chemicals.
Mécanisme D'action
Target of Action
Trimethyl(trichloromethyl)silane is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are carbonyl compounds, where it is used to introduce a trichloromethyl group .
Mode of Action
The compound interacts with its targets through a process known as silylation . In this process, the trimethyl(trichloromethyl)silane molecule reacts with the carbonyl compound, leading to the formation of a new compound with a trichloromethyl group . This reaction is facilitated by the presence of a suitable catalyst .
Biochemical Pathways
The compound plays a crucial role in the synthesis of 2,2,2-trichloromethylcarbinols . These compounds are important intermediates in organic synthesis and can be further processed to yield a variety of other compounds .
Result of Action
The primary result of trimethyl(trichloromethyl)silane’s action is the formation of new compounds with a trichloromethyl group . This group can significantly alter the properties of the target molecule, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action of trimethyl(trichloromethyl)silane is influenced by several environmental factors. For instance, the reaction with carbonyl compounds is typically carried out in an organic solvent . The choice of solvent can influence the reaction rate and the yield of the product . Additionally, the reaction is often carried out under controlled temperature conditions to optimize the reaction rate and product yield .
Analyse Biochimique
Biochemical Properties
Trimethyl(trichloromethyl)silane plays a significant role in biochemical reactions, particularly in the synthesis of trichloromethylcarbinols. It interacts with various enzymes and proteins, facilitating the formation of carbon-silicon bonds. The compound is known to react with nucleophiles, such as fluoride ions, which activate the trichloromethyl group for subsequent reactions . This interaction is crucial for the synthesis of complex organic molecules and the modification of biomolecules.
Cellular Effects
Trimethyl(trichloromethyl)silane has notable effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity allows it to modify cellular components, potentially leading to changes in cell function. For instance, it can alter the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of trimethyl(trichloromethyl)silane involves its interaction with biomolecules through the formation of carbon-silicon bonds. This compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context of the reaction. Additionally, trimethyl(trichloromethyl)silane can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimethyl(trichloromethyl)silane can change over time. The compound’s stability and degradation are important factors to consider. It is known to be relatively stable under standard laboratory conditions, but its reactivity can lead to gradual degradation over extended periods. Long-term exposure to trimethyl(trichloromethyl)silane may result in cumulative effects on cellular function, including potential alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of trimethyl(trichloromethyl)silane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects are observed at high doses, including potential damage to cellular structures and disruption of normal cellular processes .
Metabolic Pathways
Trimethyl(trichloromethyl)silane is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its reactivity. The compound can influence metabolic flux by modifying key enzymes in these pathways. For example, it can react with enzymes involved in the synthesis of trichloromethylcarbinols, affecting the overall levels of metabolites within the cell .
Transport and Distribution
Within cells and tissues, trimethyl(trichloromethyl)silane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of trimethyl(trichloromethyl)silane are crucial for its biochemical activity and overall impact on cellular function .
Subcellular Localization
Trimethyl(trichloromethyl)silane exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interactions with enzymes and proteins, ultimately affecting its biochemical properties and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethyl(trichloromethyl)silane can be synthesized through a one-pot in-situ formation method. This involves the reaction of trichloromethylsilane with trimethylsilyl chloride under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of trimethyl(trichloromethyl)silane often involves the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is efficient and allows for the large-scale production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl(trichloromethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Addition Reactions: The compound can add to carbonyl compounds to form trichloromethylcarbinols.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Catalysts such as tetra n-butylammonium acetate are often used to facilitate these reactions.
Major Products:
Trichloromethylcarbinols: These are major products formed when trimethyl(trichloromethyl)silane reacts with carbonyl compounds.
Comparaison Avec Des Composés Similaires
Trimethylsilyl chloride: Used in similar substitution reactions but lacks the trichloromethyl group.
Trimethyl(trifluoromethyl)silane: Similar in structure but contains a trifluoromethyl group instead of a trichloromethyl group.
Uniqueness: Trimethyl(trichloromethyl)silane is unique due to its trichloromethyl group, which imparts distinct reactivity and allows for the formation of trichloromethylcarbinols. This makes it particularly valuable in organic synthesis .
Propriétés
IUPAC Name |
trimethyl(trichloromethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Si/c1-8(2,3)4(5,6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDRPXAFGRVSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391896 | |
| Record name | trimethyl(trichloromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5936-98-1 | |
| Record name | trimethyl(trichloromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trimethyl(trichloromethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes trimethyl(trichloromethyl)silane a valuable reagent in organic synthesis?
A1: Trimethyl(trichloromethyl)silane (TMSCCl3) serves as a versatile reagent for introducing the trichloromethyl (CCl3) group into various molecules. This is particularly useful for synthesizing 2,2,2-trichloromethylcarbinols, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals []. The reagent also allows for the preparation of α-amino acid esters, bypassing the use of toxic cyanides [].
Q2: How does trimethyl(trichloromethyl)silane react with carbonyl compounds?
A2: Trimethyl(trichloromethyl)silane adds to aldehydes and ketones in the presence of a fluoride source. This reaction results in the formation of trimethylsilyl ethers of 2,2,2-trichloromethylcarbinols []. The reaction proceeds smoothly, avoiding harsh basic conditions that could be detrimental to sensitive substrates.
Q3: Can you elaborate on the use of trimethyl(trichloromethyl)silane in the synthesis of α-amino acid esters?
A3: Trimethyl(trichloromethyl)silane, in the presence of an oxidant like DDQ, facilitates the α-trichloromethylation of tertiary amines []. These trichloromethylated products are readily transformed into α-amino acid esters through simple hydrolysis and esterification reactions, offering a safer alternative to traditional cyanide-based methods.
Q4: What are the advantages of using trimethyl(trichloromethyl)silane in C-H chlorination reactions?
A4: Trimethyl(trichloromethyl)silane, when combined with a copper catalyst, acts as a chlorinating agent for the ortho-selective chlorination of arenes []. This method offers high selectivity for monochlorination, minimizing the formation of undesired dichlorinated byproducts. Additionally, the reaction exhibits good functional group tolerance, making it suitable for complex molecule synthesis.
Q5: Are there any notable safety considerations when working with trimethyl(trichloromethyl)silane?
A5: While a highly useful reagent, trimethyl(trichloromethyl)silane should be handled with caution. It's recommended to work in a well-ventilated area and use appropriate personal protective equipment, as with all chemicals. The reagent is moisture-sensitive, and decomposition upon contact with water can release hazardous byproducts.
Q6: Can trimethyl(trichloromethyl)silane be used to generate dichlorocarbene?
A6: Yes, flash vacuum pyrolysis of trimethyl(trichloromethyl)silane has been shown to produce dichlorocarbene [, ]. This reactive intermediate can then participate in various reactions, including cyclopropanation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester](/img/structure/B1229116.png)
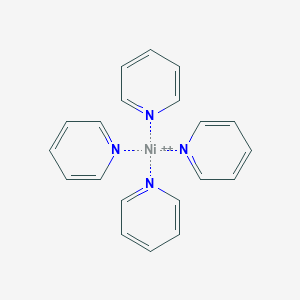
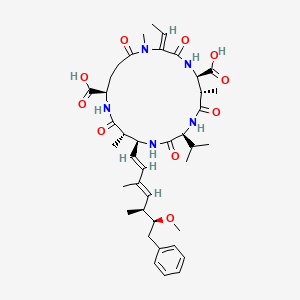
![7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B1229122.png)
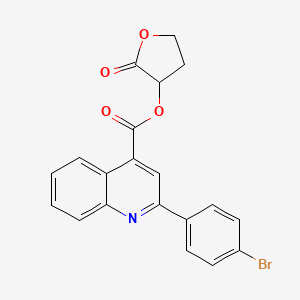
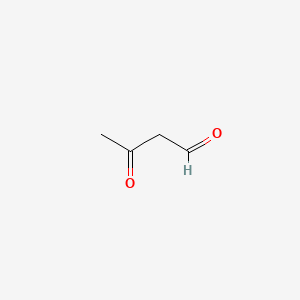
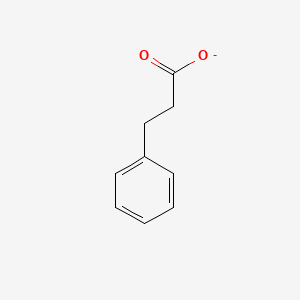
![2-Phenyl-[1,2]selenazolo[5,4-b]pyridin-3-one](/img/structure/B1229129.png)
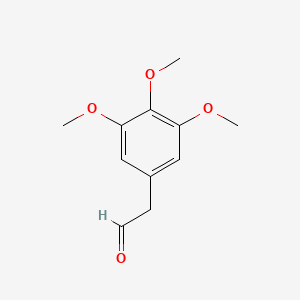
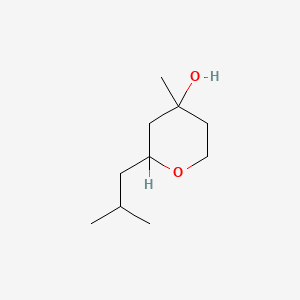
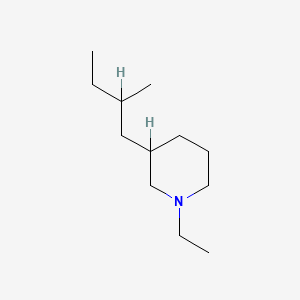
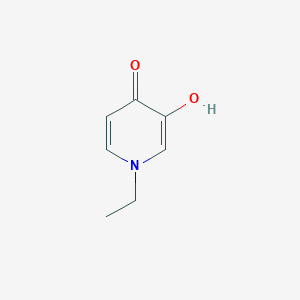
![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)
